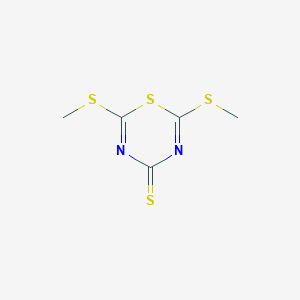
Benzene, 1,1'-(2,4-dibromo-1-butenylidene)bis[4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- is a complex organic compound with the molecular formula C16H12Br2Cl2 . This compound features a benzene ring structure substituted with bromine and chlorine atoms, making it a halogenated aromatic compound. The presence of multiple halogen atoms imparts unique chemical properties and reactivity to the molecule.
Métodos De Preparación
The synthesis of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- typically involves the reaction of 2,4-dibromo-1-butene with 4-chlorobenzene under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The presence of the double bond in the butenylidene group allows for addition reactions with reagents such as hydrogen halides and halogens.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes and pathways . The presence of halogen atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparación Con Compuestos Similares
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- can be compared with other halogenated aromatic compounds such as:
Benzene, 1,1’-(1-butenylidene)bis-: This compound has a similar structure but lacks the bromine and chlorine substituents, resulting in different chemical properties and reactivity.
Benzene, 1,4-dibromo-: This compound contains bromine atoms but lacks the butenylidene and chlorine groups, leading to distinct reactivity and applications.
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-: This compound has a similar structure but with methyl groups instead of chlorine, affecting its chemical behavior and uses.
Propiedades
Número CAS |
832732-43-1 |
|---|---|
Fórmula molecular |
C16H12Br2Cl2 |
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
1-chloro-4-[2,4-dibromo-1-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H12Br2Cl2/c17-10-9-15(18)16(11-1-5-13(19)6-2-11)12-3-7-14(20)8-4-12/h1-8H,9-10H2 |
Clave InChI |
SSEGAXZWOIQCKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=C(CCBr)Br)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
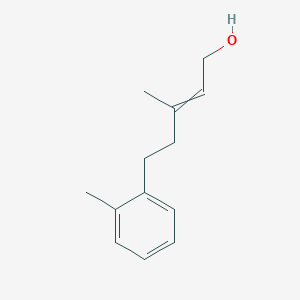
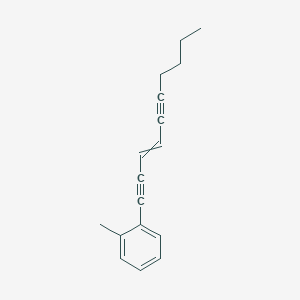
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
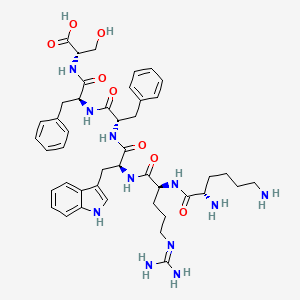
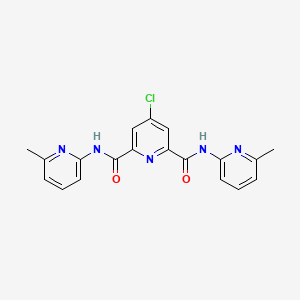
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)
